molecular formula C57H41EuN2O6-2 B12353622 1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide

1,3-Diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide

Cat. No.: B12353622
M. Wt: 1001.9 g/mol
InChI Key: FCYUSACPEBVQDN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(dibenzoylmethane)mono(phenanthroline)europium (III) typically involves the reaction of europium chloride with dibenzoylmethane and phenanthroline in a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the europium ion . The general reaction can be represented as follows:

[ \text{EuCl}_3 + 3 \text{dibenzoylmethane} + \text{phenanthroline} \rightarrow \text{tris(dibenzoylmethane)mono(phenanthroline)europium (III)} + 3 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) primarily undergoes photophysical reactions due to its luminescent properties. It can also participate in coordination chemistry reactions where the ligands can be substituted with other coordinating molecules .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include solvents like ethanol or acetonitrile, which facilitate the dissolution and interaction of the reactants. The reactions are often carried out under inert atmosphere conditions to prevent oxidation .

Major Products

The major products formed from reactions involving tris(dibenzoylmethane)mono(phenanthroline)europium (III) are typically other luminescent complexes or materials with enhanced photophysical properties .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a luminescent probe for studying various chemical processes. Its strong red emission makes it ideal for applications in fluorescence spectroscopy and imaging .

Biology

In biological research, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used as a fluorescent marker for imaging biological tissues and cells. Its ability to emit light under UV excitation allows researchers to track and visualize biological processes in real-time .

Medicine

In medicine, this compound is explored for its potential use in diagnostic imaging and as a component in photodynamic therapy. Its luminescent properties can help in the detection and treatment of certain medical conditions .

Industry

Industrially, tris(dibenzoylmethane)mono(phenanthroline)europium (III) is used in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to emit red light makes it a valuable component in display technologies .

Mechanism of Action

The luminescent properties of tris(dibenzoylmethane)mono(phenanthroline)europium (III) are primarily due to the europium ion at its core. When excited by ultraviolet light, the europium ion undergoes electronic transitions that result in the emission of red light. The ligands surrounding the europium ion help stabilize the excited state and enhance the emission intensity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) is unique due to its specific ligand combination, which provides optimal stability and luminescence. The combination of dibenzoylmethane and phenanthroline ligands creates a highly efficient luminescent complex that is widely used in various applications .

Properties

Molecular Formula

C57H41EuN2O6-2

Molecular Weight

1001.9 g/mol

IUPAC Name

1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthroline-1,10-diide

InChI

InChI=1S/3C15H11O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11H;1-8H;/q3*-1;-2;+3

InChI Key

FCYUSACPEBVQDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Eu+3]

Origin of Product

United States

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